molecular formula C11H17N3 B1424240 3-Methyl-1-(6-methylpyridin-2-yl)piperazine CAS No. 1247658-97-4

3-Methyl-1-(6-methylpyridin-2-yl)piperazine

Cat. No. B1424240
M. Wt: 191.27 g/mol
InChI Key: YCMYTWGABUXSEI-UHFFFAOYSA-N
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Description

3-Methyl-1-(6-methylpyridin-2-yl)piperazine is a chemical compound that has been widely studied in scientific research. It is commonly referred to as MPP and is a piperazine derivative. MPP has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.

Scientific Research Applications

Design and Synthesis of Novel Derivatives

Researchers have synthesized novel derivatives of piperazine compounds, including those related to "3-Methyl-1-(6-methylpyridin-2-yl)piperazine," for potential therapeutic applications. For example, Kumar et al. (2017) designed and synthesized a series of novel derivatives incorporating the piperazine scaffold, evaluating their antidepressant and antianxiety activities through behavioral tests on mice (J. Kumar et al., 2017).

Luminescent Properties and Photo-Induced Electron Transfer

Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer mechanisms of naphthalimide derivatives with a piperazine substituent, demonstrating the potential use of these compounds in fluorescence-based applications and as pH probes (Jiaan Gan et al., 2003).

Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of compounds closely related to "3-Methyl-1-(6-methylpyridin-2-yl)piperazine" have been performed, providing insights into their molecular conformations and interactions. Ullah and Stoeckli-Evans (2021) detailed the crystal structure of a derivative, offering a basis for understanding its chemical and physical properties (N. Ullah & H. Stoeckli-Evans, 2021).

Anticancer and Antiproliferative Activity

The exploration of piperazine derivatives, including those structurally similar to "3-Methyl-1-(6-methylpyridin-2-yl)piperazine," for anticancer applications has been a significant area of research. Parveen et al. (2017) synthesized pyrimidine-piperazine-chromene and -quinoline conjugates, evaluating their estrogen receptor binding affinity and anticancer activities against human breast cancer cell lines (I. Parveen et al., 2017).

Antimicrobial and Anticonvulsant Activities

The antimicrobial and anticonvulsant potentials of piperazine derivatives have been investigated, demonstrating the versatility of these compounds in therapeutic research. Aytemir et al. (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, including piperazine derivatives, and evaluated their anticonvulsant and antimicrobial activities, showcasing the potential use of these compounds in treating infections and seizures (M. Aytemir et al., 2004).

properties

IUPAC Name

3-methyl-1-(6-methylpyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-4-3-5-11(13-9)14-7-6-12-10(2)8-14/h3-5,10,12H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMYTWGABUXSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(6-methylpyridin-2-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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